molecular formula C13H22O2 B1605724 Allyl cyclohexanebutyrate CAS No. 7493-65-4

Allyl cyclohexanebutyrate

Cat. No. B1605724
CAS RN: 7493-65-4
M. Wt: 210.31 g/mol
InChI Key: SIIAEMSHVLJRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenyl cyclohexanebutanoate, also known as allyl 4-cyclohexylbutyrate or allyl hexahydrophenylbutyrate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl cyclohexanebutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Propenyl cyclohexanebutanoate has been primarily detected in urine. Within the cell, 2-propenyl cyclohexanebutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Propenyl cyclohexanebutanoate has a fatty, fruity, and pineapple taste.

Scientific Research Applications

Asymmetric Synthesis Applications

  • Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives : Allyl systems, including those terminally substituted, are used as substrates in Mo-catalyzed asymmetric allylic alkylation. This process yields products with excellent enantioselectivities and allows further modification through double bond chemistry, including metathesis (Trost, Dogra, & Franzini, 2004).

Catalysis and Synthesis

  • Catalytic Synthesis of Flavoring Agents : A multifunctional catalyst was developed for the one-pot synthesis of allyl 4-cyclohexanebutyrate, a flavoring agent. This involved esterification and hydrogenation steps using a ruthenium-based catalyst (Wagh & Yadav, 2020).

Oxidation and Decomposition Studies

  • Oxidation Studies Using Cyclohexene : Research on cyclohexene oxidation provides insights into reactions that might be relevant for allyl cyclohexanebutyrate. These studies explore various oxidation pathways and catalysts, contributing to a broader understanding of allylic oxidation processes in similar compounds (Denekamp et al., 2018).

Environmental and Industrial Applications

  • Green Synthesis Methods : Studies have developed environmentally friendly and technologically attractive methods for synthesizing chemicals related to allyl cyclohexanebutyrate. This includes methods for selective and high-yield synthesis of related compounds, highlighting the shift towards greener and more sustainable chemical processes (Urbala, 2021).

properties

CAS RN

7493-65-4

Product Name

Allyl cyclohexanebutyrate

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

prop-2-enyl 4-cyclohexylbutanoate

InChI

InChI=1S/C13H22O2/c1-2-11-15-13(14)10-6-9-12-7-4-3-5-8-12/h2,12H,1,3-11H2

InChI Key

SIIAEMSHVLJRHI-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCC1CCCCC1

Canonical SMILES

C=CCOC(=O)CCCC1CCCCC1

density

0.943-0.949

Other CAS RN

7493-65-4

physical_description

Colourless liquid with a fatty pineapple odou

solubility

Insoluble in water, soluble in ethanol, essential oils and flavour chemicals

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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